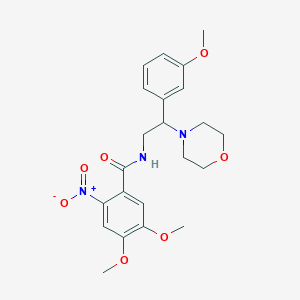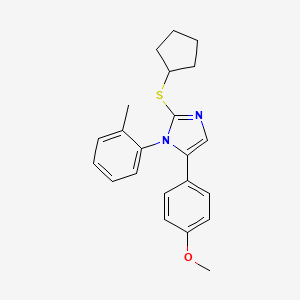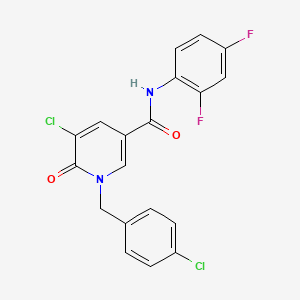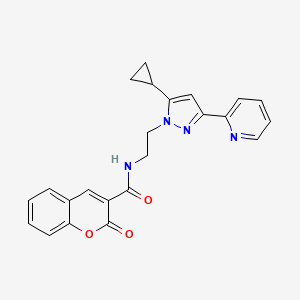
4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups, a morpholinoethyl side chain, and a nitrobenzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Nitrobenzamide Core: This can be achieved through nitration of a suitable benzamide precursor.
Introduction of Methoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst.
Attachment of the Morpholinoethyl Side Chain: This involves the reaction of the nitrobenzamide intermediate with a morpholinoethyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinoethyl side chain may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxy-2-nitrobenzamide: Lacks the morpholinoethyl side chain.
N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide: Lacks the methoxy groups on the benzamide core.
4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide: Lacks the nitro group.
Uniqueness
4,5-Dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Propriétés
IUPAC Name |
4,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7/c1-29-16-6-4-5-15(11-16)19(24-7-9-32-10-8-24)14-23-22(26)17-12-20(30-2)21(31-3)13-18(17)25(27)28/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYIWLRJBDEICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2571323.png)
![tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)




![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)
